molecular formula C18H15FN2OS2 B2862549 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-phenylacetamide CAS No. 941922-66-3

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-phenylacetamide

Cat. No.: B2862549
CAS No.: 941922-66-3
M. Wt: 358.45
InChI Key: UZQWVDCAFZWOEQ-UHFFFAOYSA-N
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Description

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-phenylacetamide is a chemical compound known for its unique structure and versatile applications in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-phenylacetamide typically involves the reaction of 4-fluorobenzyl chloride with thiazole-4-thiol in the presence of a base to form the intermediate 2-(4-fluorobenzylthio)thiazole. This intermediate is then reacted with phenylacetyl chloride under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and purification techniques to ensure high yield and purity. The use of continuous flow reactors and advanced separation methods can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-phenylacetamide is utilized in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and fluorobenzyl group may play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide
  • 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone

Uniqueness

Compared to similar compounds, 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-phenylacetamide stands out due to its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of the phenylacetamide moiety, in particular, may enhance its biological activity and binding affinity to certain targets.

Properties

IUPAC Name

2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2OS2/c19-14-8-6-13(7-9-14)11-23-18-21-16(12-24-18)10-17(22)20-15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQWVDCAFZWOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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